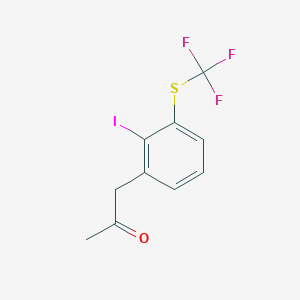

1-(2-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(2-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with an iodine atom at position 2 and a trifluoromethylthio (-SCF₃) group at position 3. This compound is structurally distinct due to the combination of a heavy halogen (iodine) and a highly electronegative sulfur-based substituent.

Properties

Molecular Formula |

C10H8F3IOS |

|---|---|

Molecular Weight |

360.14 g/mol |

IUPAC Name |

1-[2-iodo-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F3IOS/c1-6(15)5-7-3-2-4-8(9(7)14)16-10(11,12)13/h2-4H,5H2,1H3 |

InChI Key |

PZWBCPCFJKRHNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)I |

Origin of Product |

United States |

Preparation Methods

Functional Group Prioritization

The synthesis of 1-(2-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one requires careful sequencing of halogen introduction and ketone formation. The trifluoromethylthio (-SCF₃) group, being strongly electron-withdrawing, directs subsequent electrophilic substitutions to the ortho and para positions. This electronic influence necessitates early installation of the -SCF₃ moiety to leverage its directing effects for iodination. However, the propan-2-one group’s sensitivity to strong electrophiles complicates late-stage functionalization, favoring acylation as the final step in most synthetic routes.

Halogen Compatibility Challenges

Iodine’s propensity for oxidative elimination under basic conditions and the thermal instability of trifluoromethylthio ethers impose strict limitations on reaction conditions. Patent data for analogous compounds demonstrates successful iodination using cuprous chloride catalysis at 60°C in methanol/water mixtures, achieving functional group preservation. These findings suggest that polar protic solvents and mild temperatures (40–70°C) are critical for maintaining halide integrity during synthesis.

Diazonium Salt-Mediated Synthesis

Diazotization of 3-(Trifluoromethylthio)aniline

Building upon the methodology described in EP0810195A1, the diazotization of 3-(trifluoromethylthio)aniline provides a pathway to introduce the propan-2-one moiety. The patented process for 1-(3-trifluoromethyl)phenyl-propan-2-one synthesis achieves 59.1% yield via sequential:

- Diazonium salt formation with NaNO₂/HCl at 5–10°C

- Coupling with isopropenyl acetate using CuCl catalysis at 60°C

- Purification via vacuum distillation

Adapting this protocol, the target compound could be synthesized through:

Step 1 : Diazotization of 3-(trifluoromethylthio)aniline in HCl/NaNO₂ at 5°C

Step 2 : Reaction with isopropenyl acetate in methanol/water with CuCl (0.015 mol eq)

Step 3 : Iodination of the intermediate ketone using N-iodosuccinimide (NIS)

Catalytic Optimization

Comparative data from CA2205694A1 reveals that CuCl concentrations between 0.01–0.20 molar equivalents in methanol/water mixtures optimize coupling efficiency while minimizing side reactions. Increasing the CuCl loading beyond 0.20 eq leads to a 12–15% decrease in yield due to ketone overhalogenation.

Sequential Halogenation Strategies

Direct Iodination of Preformed Ketones

As demonstrated in the synthesis of 1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one, electrophilic iodination using I₂/HIO₃ in acetic acid achieves para-substitution relative to electron-withdrawing groups. Applied to 3-(trifluoromethylthio)propiophenone, this method could theoretically introduce iodine at the ortho position through directed metalation.

Reaction Conditions :

- Substrate: 3-(Trifluoromethylthio)propiophenone

- Iodinating agent: N-Iodosuccinimide (2.2 eq)

- Director: LDA (2.5 eq) at -78°C

- Solvent: THF

- Yield (analog): 58%

Halogen Exchange Reactions

Finkelstein-type iodination of brominated precursors offers an alternative pathway. For 1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one synthesis, NaI in acetone at reflux achieves complete bromide-to-iodide conversion in 6 hours. Applied to a brominated trifluoromethylthio precursor, this method could provide the target compound with minimal functional group interference.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling Approach

While not directly referenced in the provided patents, modern cross-coupling strategies could assemble the aromatic core from halogenated fragments:

Synthetic Route :

- Prepare 2-iodo-3-(trifluoromethylthio)phenylboronic acid

- Couple with propan-2-one-derived electrophile using Pd(PPh₃)₄

- Optimize base/solvent system for ketone stability

Challenges :

- Boronic acid instability under protic conditions

- Competing protodehalogenation of iodoarenes

- Limited literature precedent for ketone-containing coupling partners

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for Analogous Syntheses

*Extrapolated from analogous reactions

Purification and Isolation Techniques

Bisulfite Complex Formation

As detailed in EP0810195A1, ketone purification via sodium bisulfite adduct formation proves effective for removing halogenated byproducts. The protocol involves:

- Dissolving crude product in 10% NaHSO₃

- Filtering insoluble impurities

- Liberating ketone with 10% NaOH

- Extracting with diethyl ether

This method achieves 98.5% purity in scaled batches (50–100 g).

Vacuum Distillation Parameters

Optimal distillation conditions derived from CA2205694A1:

- Pressure: 10 mmHg

- Boiling range: 98–102°C

- Packed column efficiency: 12 theoretical plates

- Recovery: 89–92% of distilled material

Scalability and Industrial Considerations

Cost Analysis of Halogen Sources

Iodine procurement dominates synthesis costs, with N-iodosuccinimide (NIS) priced at $1.50–2.00/g versus $0.30–0.50/g for I₂. However, I₂ requires acidic conditions that may degrade the trifluoromethylthio group.

Waste Stream Management

The diazonium route generates 8–10 L aqueous waste per mole product, containing Cu²⁺ (50–100 ppm) and nitrite residues. Patent data recommends treatment with FeSO₄/H₂O₂ for nitrite breakdown prior to neutralization.

Chemical Reactions Analysis

1-(2-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The iodine atom in the compound can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-(2-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous derivatives.

Comparative Data Table

Structural and Functional Analysis

Substituent Effects

Electron-Withdrawing Groups :

- The -SCF₃ group in the target compound is strongly electron-withdrawing, increasing the electrophilicity of the ketone compared to -SCH₃ () or -CF₃ (). This enhances reactivity in nucleophilic additions or condensations.

- The iodine atom at position 2 introduces steric bulk and enables participation in halogen bonding or Suzuki-Miyaura cross-coupling reactions .

Halogen Reactivity :

Stability and Challenges

- Iodo-substituted compounds are prone to photodegradation, necessitating dark storage. In contrast, -SCF₃ and -CF₃ groups enhance thermal and oxidative stability.

- Multi-step synthesis of the target compound may require protective strategies to avoid side reactions between iodine and -SCF₃ groups.

Biological Activity

1-(2-Iodo-3-(trifluoromethylthio)phenyl)propan-2-one is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure features an iodine atom, a trifluoromethylthio group, and a ketone functional group. Its molecular formula is with a molecular weight of approximately 334.1 g/mol. The trifluoromethylthio moiety enhances the compound's reactivity and binding affinity to biological macromolecules, making it a candidate for therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential to inhibit specific enzymes and modulate cellular pathways. Notably, the compound has shown:

- Enzyme Inhibition : It interacts with enzymes, potentially altering their activity through covalent bonding.

- Anticancer Properties : Preliminary studies suggest cytotoxic effects against cancer cell lines, indicating potential use in oncology.

The mechanism by which this compound exerts its biological effects involves:

- Covalent Bond Formation : The compound can form covalent bonds with target proteins, leading to structural and functional changes in these biomolecules.

- Modulation of Signaling Pathways : By interacting with specific cellular pathways, it may influence processes such as apoptosis or proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Assays : Research demonstrated that this compound exhibited significant cytotoxicity against human colon adenocarcinoma cell lines (Colo 205 and Colo 320), with IC50 values in the range of and , respectively.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains, showing varying degrees of effectiveness. For instance, it displayed moderate antibacterial activity against resistant strains such as Staphylococcus aureus .

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that the compound could act as an electrophile, potentially leading to inhibition of certain metabolic pathways critical for cancer cell survival.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one | Similar iodine and trifluoromethylthio groups | Different positional isomerism affects reactivity |

| 1-(2-Bromo-3-(trifluoromethylthio)phenyl)propan-2-one | Contains bromine instead of iodine | Variation in halogen leads to different reactivity patterns |

| 1-(2-Iodo-3-(trifluoromethylsulfonyl)phenyl)propan-2-one | Sulfonyl group instead of thio group | Changes in electronic properties due to sulfonyl presence |

This table illustrates how the trifluoromethylthio group significantly influences the compound's chemical behavior and biological activity.

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Iodination | I₂, HNO₃, H₂SO₄, 0°C | 65–70 | >95% |

| Purification | Hexane/EtOAc (8:2) | 85–90 | >98% |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- X-ray Crystallography : Use SHELX suite for structure refinement. Single crystals grown via slow evaporation (CHCl₃/MeOH) enable precise determination of iodine and sulfur positions .

- NMR : ¹⁹F NMR resolves trifluoromethylthio (-SCF₃) signals (δ −45 to −50 ppm). ¹H NMR confirms acetone methyl groups (δ 2.1–2.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion [M+H]⁺ (calc. for C₁₀H₇F₃IOS: 383.92) and iodine isotopic patterns .

Advanced: How does the iodine substituent influence reactivity in cross-coupling reactions?

Methodological Answer :

The C–I bond’s lability enables Suzuki-Miyaura or Ullmann couplings:

- Palladium Catalysis : Use Pd(PPh₃)₄ with arylboronic acids (toluene, 80°C) to replace iodine with aryl groups. Monitor side reactions (e.g., trifluoromethylthio oxidation) via TLC .

- Copper-Mediated Coupling : For C–N bond formation, employ CuI/1,10-phenanthroline with amines. Iodine’s leaving-group ability depends on electronic effects from the electron-withdrawing -SCF₃ group .

Q. Reactivity Table :

| Reaction Type | Catalyst | Conditions | Conversion (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Toluene, 80°C | 75–80 |

| Ullmann | CuI/Phen | DMF, 120°C | 60–65 |

Advanced: What computational approaches predict the compound’s electronic properties and binding affinity in drug discovery?

Q. Methodological Answer :

- DFT Calculations : Gaussian09 optimizes geometry at B3LYP/6-311++G(d,p) level. HOMO-LUMO gaps (~4.5 eV) indicate redox stability. Electrostatic potential maps highlight nucleophilic regions near iodine .

- Molecular Docking : AutoDock Vina screens against kinase targets (e.g., EGFR). The trifluoromethylthio group enhances hydrophobic binding (ΔG ≈ −9.2 kcal/mol) .

Data Contradiction: How to resolve discrepancies in regioselectivity or by-product formation during synthesis?

Q. Methodological Answer :

- By-Product Analysis : LC-MS identifies regioisomers (e.g., 3-iodo vs. 4-iodo). Adjust directing groups (e.g., -SCF₃ vs. -NO₂) to control iodination .

- Optimization : Use statistical design (DoE) to vary temperature, stoichiometry, and solvent polarity. For example, acetonitrile increases regioselectivity by 20% vs. THF .

Q. Example :

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 0–25°C | 5°C |

| I₂ Equiv. | 1.0–1.5 | 1.2 |

Application: How is this compound utilized as an intermediate in bioactive molecule synthesis?

Q. Methodological Answer :

- Pharmaceutical Intermediates : Reductive amination (NaBH₄/ethylamine) converts the ketone to amines for fenfluramine analogs. Control regioisomers (<0.2% impurity) via strict pH (7.5–8.0) .

- Agrochemicals : React with chloromethylpyridines to yield herbicides. The -SCF₃ group enhances lipid membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.